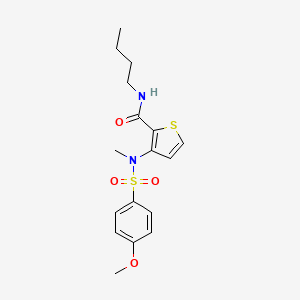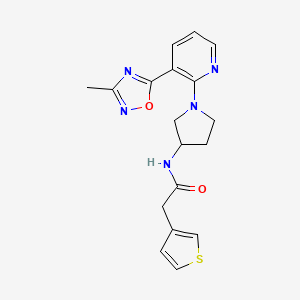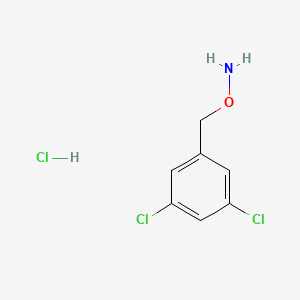![molecular formula C23H16N2O3 B2634157 11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one CAS No. 306324-60-7](/img/structure/B2634157.png)
11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one is a complex organic compound with a molecular weight of 368.39 g/mol It is characterized by its unique structure, which includes a dihydroxyphenyl group and a diazatetraphenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with a suitable diazatetraphenone precursor under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.
Cetylpyridinium Chloride and Domiphen Bromide: These compounds share structural similarities and are used in antimicrobial applications.
Uniqueness
11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one is unique due to its specific combination of a dihydroxyphenyl group and a diazatetraphenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(7E)-7-[(3,4-dihydroxyphenyl)methylidene]-12H-isoquinolino[2,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c26-20-10-9-14(12-21(20)27)11-18-16-6-2-1-5-15(16)13-25-19-8-4-3-7-17(19)23(28)24-22(18)25/h1-12,26-27H,13H2/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBXDULTPFSJAJ-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=CC3=CC(=C(C=C3)O)O)C4=NC(=O)C5=CC=CC=C5N41 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=C\C3=CC(=C(C=C3)O)O)/C4=NC(=O)C5=CC=CC=C5N41 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2634082.png)
![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2634083.png)
![(2Z)-2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2634084.png)


![3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2634089.png)

![N-(3-fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2634092.png)


![3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2634095.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2634096.png)
